NBTIs-IN-4

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

NBTIs-IN-4 is a novel bacterial topoisomerase inhibitor that exhibits significant antibacterial activity against a wide range of Gram-positive pathogens. This compound targets DNA gyrase and topoisomerase IV, enzymes crucial for bacterial DNA replication and transcription . The unique binding mode and distinct pharmacology of this compound enable it to evade existing resistance mechanisms, making it a promising candidate in the fight against antimicrobial resistance .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of NBTIs-IN-4 involves multiple steps, including the formation of tricyclic analogs with amide linkages. Reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired chemical transformations .

Industrial Production Methods

Industrial production of this compound requires scaling up the laboratory synthesis process while maintaining high purity and yield. This involves optimizing reaction conditions, using large-scale reactors, and implementing purification techniques such as crystallization and chromatography . Quality control measures are essential to ensure the consistency and efficacy of the final product.

Análisis De Reacciones Químicas

Types of Reactions

NBTIs-IN-4 undergoes various chemical reactions, including:

Oxidation: Involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: Involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include organic solvents (e.g., dichloromethane, acetonitrile), catalysts (e.g., palladium, platinum), and acids or bases to control the pH of the reaction environment .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized derivatives of this compound, while substitution reactions may produce analogs with different functional groups .

Aplicaciones Científicas De Investigación

NBTIs-IN-4 has a wide range of scientific research applications, including:

Mecanismo De Acción

NBTIs-IN-4 exerts its effects by inhibiting the activity of DNA gyrase and topoisomerase IV, enzymes essential for bacterial DNA replication and transcription . The compound binds to the enzyme-DNA complex, stabilizing the cleaved DNA intermediate and preventing the re-ligation of DNA strands. This leads to the accumulation of DNA breaks, ultimately resulting in bacterial cell death . The dual-target inhibition of DNA gyrase and topoisomerase IV reduces the likelihood of resistance development .

Comparación Con Compuestos Similares

Similar Compounds

NBTIs-IN-1: Another member of the NBTIs family with similar antibacterial activity but different pharmacokinetic properties.

NBTIs-IN-2: Exhibits potent inhibition of DNA gyrase but has a higher resistance rate compared to NBTIs-IN-4.

NBTIs-IN-3: Targets both DNA gyrase and topoisomerase IV but has a different binding mode and lower efficacy.

Uniqueness of this compound

This compound stands out due to its unique binding mode, which allows it to evade existing resistance mechanisms and exhibit potent dual-target inhibition of DNA gyrase and topoisomerase IV . Additionally, this compound has shown improved cardiovascular safety and metabolic profiles compared to other NBTIs, making it a promising candidate for further development .

Propiedades

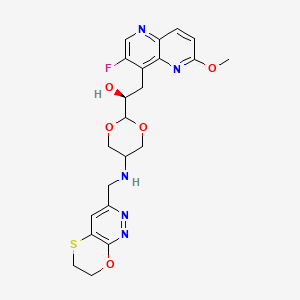

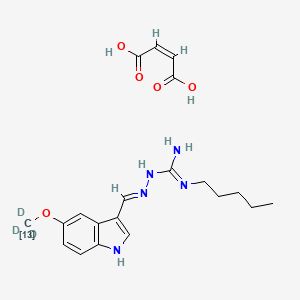

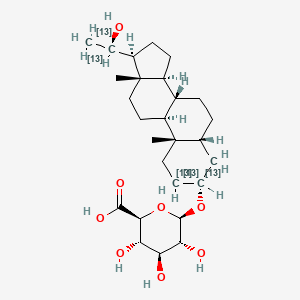

Fórmula molecular |

C22H24FN5O5S |

|---|---|

Peso molecular |

489.5 g/mol |

Nombre IUPAC |

(1S)-1-[5-(6,7-dihydro-[1,4]oxathiino[2,3-c]pyridazin-3-ylmethylamino)-1,3-dioxan-2-yl]-2-(3-fluoro-6-methoxy-1,5-naphthyridin-4-yl)ethanol |

InChI |

InChI=1S/C22H24FN5O5S/c1-30-19-3-2-16-20(26-19)14(15(23)9-25-16)7-17(29)22-32-10-13(11-33-22)24-8-12-6-18-21(28-27-12)31-4-5-34-18/h2-3,6,9,13,17,22,24,29H,4-5,7-8,10-11H2,1H3/t13?,17-,22?/m0/s1 |

Clave InChI |

QUTCIOKBWBLIHI-YBEBCVOYSA-N |

SMILES isomérico |

COC1=NC2=C(C(=CN=C2C=C1)F)C[C@@H](C3OCC(CO3)NCC4=CC5=C(N=N4)OCCS5)O |

SMILES canónico |

COC1=NC2=C(C(=CN=C2C=C1)F)CC(C3OCC(CO3)NCC4=CC5=C(N=N4)OCCS5)O |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

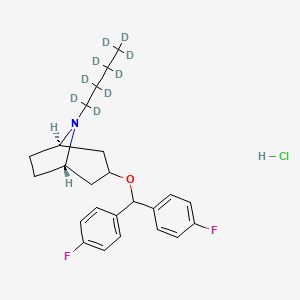

![5-[[3-(Trideuteriomethoxy)-4-[[4-(trideuteriomethoxy)phenyl]methoxy]phenyl]methyl]pyrimidine-2,4-diamine](/img/structure/B12421085.png)

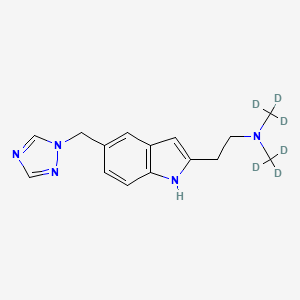

![N'-[N'-[4-(trifluoromethoxy)phenyl]carbamimidoyl]pyrrolidine-1-carboximidamide;hydrochloride](/img/structure/B12421133.png)

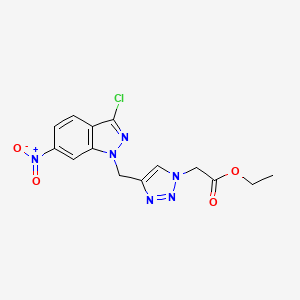

![N-[4-[4-amino-3-(5-hydroxy-1H-indol-2-yl)pyrazolo[3,4-d]pyrimidin-1-yl]butyl]-3-[2-[2-[2-[2-[2-[2-[2-[2-[4-[4-[(1R,2R,4S)-4-[(2R)-2-[(1R,9S,12S,15R,16E,18R,19R,21R,23S,24E,26E,28E,30S,32S,35R)-1,18-dihydroxy-19,30-dimethoxy-15,17,21,23,29,35-hexamethyl-2,3,10,14,20-pentaoxo-11,36-dioxa-4-azatricyclo[30.3.1.04,9]hexatriaconta-16,24,26,28-tetraen-12-yl]propyl]-2-methoxycyclohexyl]oxybutyl]triazol-1-yl]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanamide](/img/structure/B12421159.png)